2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide
CAS No.: 1436071-33-8
Cat. No.: VC4367821
Molecular Formula: C14H12ClFN2O2
Molecular Weight: 294.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1436071-33-8 |
|---|---|
| Molecular Formula | C14H12ClFN2O2 |
| Molecular Weight | 294.71 |
| IUPAC Name | 2-chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C14H12ClFN2O2/c15-13-7-9(5-6-17-13)14(20)18-8-12(19)10-3-1-2-4-11(10)16/h1-7,12,19H,8H2,(H,18,20) |
| Standard InChI Key | VVXHKWIKCJKTFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C(CNC(=O)C2=CC(=NC=C2)Cl)O)F |
Introduction
2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide is a synthetic organic compound belonging to the class of pyridine carboxamides. It is characterized by its unique molecular structure, which includes a chloro group at the second position of the pyridine ring, a fluorophenyl group, and a hydroxyethyl side chain. This compound has garnered significant attention due to its potential biological activities and utility in synthetic chemistry.
Synthesis of 2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide
The synthesis of this compound typically involves multiple steps, starting with commercially available materials such as 2-chloropyridine-4-carboxylic acid and 2-fluorobenzyl alcohol.
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Esterification: The first step involves esterifying 2-chloropyridine-4-carboxylic acid with 2-fluorobenzyl alcohol under acidic conditions to form an ester intermediate.
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Reduction: The ester is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
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Amidation: The final step involves the amidation of the alcohol with an appropriate amine under dehydrating conditions to yield the compound.
Industrial Production
In industrial settings, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Biological Activities
2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide exhibits diverse biological activities, making it a compound of interest in medicinal chemistry.
Anti-inflammatory Activity
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Mechanism: The anti-inflammatory effects are likely due to the interaction with enzymes involved in inflammatory pathways, such as COX-2.
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Potency: Related compounds have shown IC50 values as low as 0.04 μmol, comparable to standard anti-inflammatory drugs.
Chemical Reactions and Applications
This compound can undergo several chemical reactions, including substitution, oxidation, and reduction, using reagents like strong bases, potassium permanganate, and lithium aluminum hydride, respectively. Its unique structure makes it an important intermediate in organic synthesis.
Chemical Reactions Table
| Reaction Type | Reagents Used | Products |
|---|---|---|
| Substitution | Strong bases | Substituted pyridine derivatives |
| Oxidation | Potassium permanganate | Oxidized pyridine derivatives |
| Reduction | Lithium aluminum hydride | Reduced pyridine derivatives |
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